

Application Notes and Protocols: N-Heptanoylglycine-d2 in Fatty Acid Oxidation Studies

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Compound of Interest

Compound Name: *N*-Heptanoylglycine-d2

Cat. No.: B12365813

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Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production. Disorders in FAO can lead to severe cellular dysfunction and disease. The use of stable isotope-labeled compounds as tracers is a powerful technique to study the dynamics of metabolic pathways in vivo and in vitro.[1][2] **N-Heptanoylglycine-d2** is a deuterated analog of N-Heptanoylglycine, an acylglycine that serves as a metabolite of heptanoate.[3][4] Heptanoate is an odd-chain fatty acid, and its metabolism is of particular interest in the context of FAO disorders, where the administration of triheptanoin (a triglyceride of heptanoate) is a therapeutic strategy.[5][6][7]

These application notes provide a comprehensive overview of the use of **N-Heptanoylglycine-d2** as a tracer to investigate the metabolism of medium-chain fatty acids and to assess the efficacy of therapeutic interventions for FAO disorders.

Principle of Application

N-Heptanoylglycine-d2 is introduced into a biological system (cell culture or animal model) as a tracer. The deuterium label allows for the distinction between the exogenously supplied tracer and endogenous, unlabeled metabolites. By tracking the appearance of the deuterium label in

downstream metabolites using mass spectrometry, researchers can elucidate the kinetics and flux through specific metabolic pathways.

The core principle relies on the enzymatic activity of Glycine N-acyltransferase (GLYAT) and related enzymes, which catalyze the conjugation of acyl-CoAs with glycine.^{[3][8][9][10][11]} In the context of FAO disorders, where the oxidation of certain fatty acids is impaired, the pattern of labeled acylglycine accumulation can provide diagnostic insights and measure the response to therapies.^{[12][13][14][15]}

Key Applications

- **Probing Medium-Chain Fatty Acid Metabolism:** Tracing the metabolic fate of heptanoate, a seven-carbon fatty acid, through β -oxidation and its entry into the tricarboxylic acid (TCA) cycle.
- **Diagnosing and Monitoring FAO Disorders:** Elevated levels of specific acylglycines are biomarkers for various FAO disorders.^{[3][11]} Using a labeled tracer can provide a dynamic assessment of pathway impairment.
- **Evaluating Therapeutic Efficacy:** Assessing the metabolic impact of drugs or dietary interventions, such as triheptanoin, on fatty acid metabolism.^{[5][6][7]}
- **Investigating Glycine Conjugation Pathways:** Studying the activity and substrate specificity of Glycine N-acyltransferase enzymes in various tissues and disease states.^{[8][9][10]}

Quantitative Data Summary

The following tables represent hypothetical data from tracer studies using **N-Heptanoylglycine-d2** to illustrate its application in assessing a hypothetical FAO disorder and the effect of a therapeutic agent.

Table 1: Plasma Metabolite Concentrations Following **N-Heptanoylglycine-d2** Administration in a Mouse Model of FAO Disorder

| Metabolite | Control Group (pmol/mL) | FAO Disorder Group (pmol/mL) | Treated FAO Disorder Group (pmol/mL) |
|-------------------------------|-------------------------|------------------------------|--------------------------------------|
| N-Heptanoylglycine-d2 | 150.5 ± 12.3 | 450.2 ± 35.1 | 225.8 ± 20.7 |
| Heptanoyl-carnitine-d2 | 75.3 ± 8.1 | 25.1 ± 4.5 | 55.9 ± 6.3 |
| Acetyl-CoA-d2 (from liver) | 50.2 ± 5.6 | 10.7 ± 2.1 | 35.4 ± 4.8 |
| Propionyl-CoA-d2 (from liver) | 48.9 ± 5.2 | 9.8 ± 1.9 | 33.1 ± 4.5 |

Table 2: Urinary Excretion of Labeled Metabolites Over 24 Hours

| Metabolite | Control Group (nmol/24h) | FAO Disorder Group (nmol/24h) | Treated FAO Disorder Group (nmol/24h) |
|--------------------------|--------------------------|-------------------------------|---------------------------------------|
| N-Heptanoylglycine-d2 | 25.6 ± 3.1 | 150.8 ± 15.2 | 70.3 ± 8.9 |
| Deuterated ketone bodies | 120.4 ± 11.5 | 30.1 ± 5.3 | 95.7 ± 10.2 |

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Oxidation Assay in Cultured Fibroblasts

This protocol describes the use of **N-Heptanoylglycine-d2** to assess medium-chain fatty acid metabolism in cultured fibroblasts from patients with a suspected FAO disorder.

Materials:

- **N-Heptanoylglycine-d2**

- Cultured human fibroblasts (patient and control lines)
- DMEM media with and without glucose and serum
- Bovine Serum Albumin (BSA), fatty acid-free
- LC-MS/MS system

Procedure:

- Cell Culture: Plate fibroblasts in 6-well plates and grow to 80-90% confluency.
- Starvation: Wash cells with PBS and incubate in glucose-free and serum-free DMEM for 2 hours to stimulate fatty acid oxidation.
- Tracer Incubation: Prepare a 100 μ M solution of **N-Heptanoylglycine-d2** complexed with fatty acid-free BSA in serum-free DMEM. Remove starvation media and add the tracer-containing media to the cells. Incubate for 4 hours.
- Metabolite Extraction:
 - Aspirate the media.
 - Wash cells twice with ice-cold PBS.
 - Add 1 mL of ice-cold 80% methanol to each well.
 - Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
 - Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Collect the supernatant containing the metabolites.
- Sample Analysis: Analyze the extracted metabolites by LC-MS/MS to quantify **N-Heptanoylglycine-d2** and its downstream labeled products (e.g., deuterated acetyl-CoA and propionyl-CoA after appropriate derivatization).

Protocol 2: In Vivo Tracer Study in a Mouse Model

This protocol outlines an in vivo experiment to evaluate the metabolism of **N-Heptanoylglycine-d2** in a mouse model of an FAO disorder.

Materials:

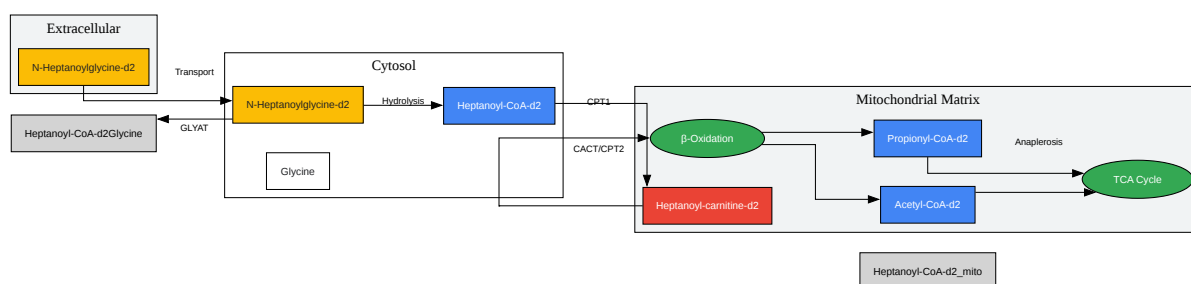
- **N-Heptanoylglycine-d2**
- Mouse model of a specific FAO disorder and wild-type controls
- Vehicle for oral gavage (e.g., corn oil)
- Metabolic cages for urine collection
- Blood collection supplies (e.g., heparinized capillaries)
- LC-MS/MS system

Procedure:

- **Animal Acclimation:** Acclimate mice to individual metabolic cages for 48 hours. Provide free access to food and water.
- **Fasting:** Fast the mice for 4 hours prior to tracer administration.
- **Tracer Administration:** Administer a single oral gavage of **N-Heptanoylglycine-d2** (e.g., 10 mg/kg body weight) dissolved in the vehicle.
- **Sample Collection:**
 - **Blood:** Collect blood samples via tail vein at 0, 30, 60, 120, and 240 minutes post-administration. Process to obtain plasma.
 - **Urine:** Collect urine over a 24-hour period.
 - **Tissue:** At the end of the experiment (e.g., 4 hours), euthanize the mice and harvest tissues of interest (e.g., liver, muscle). Immediately freeze tissues in liquid nitrogen.
- **Metabolite Extraction:**

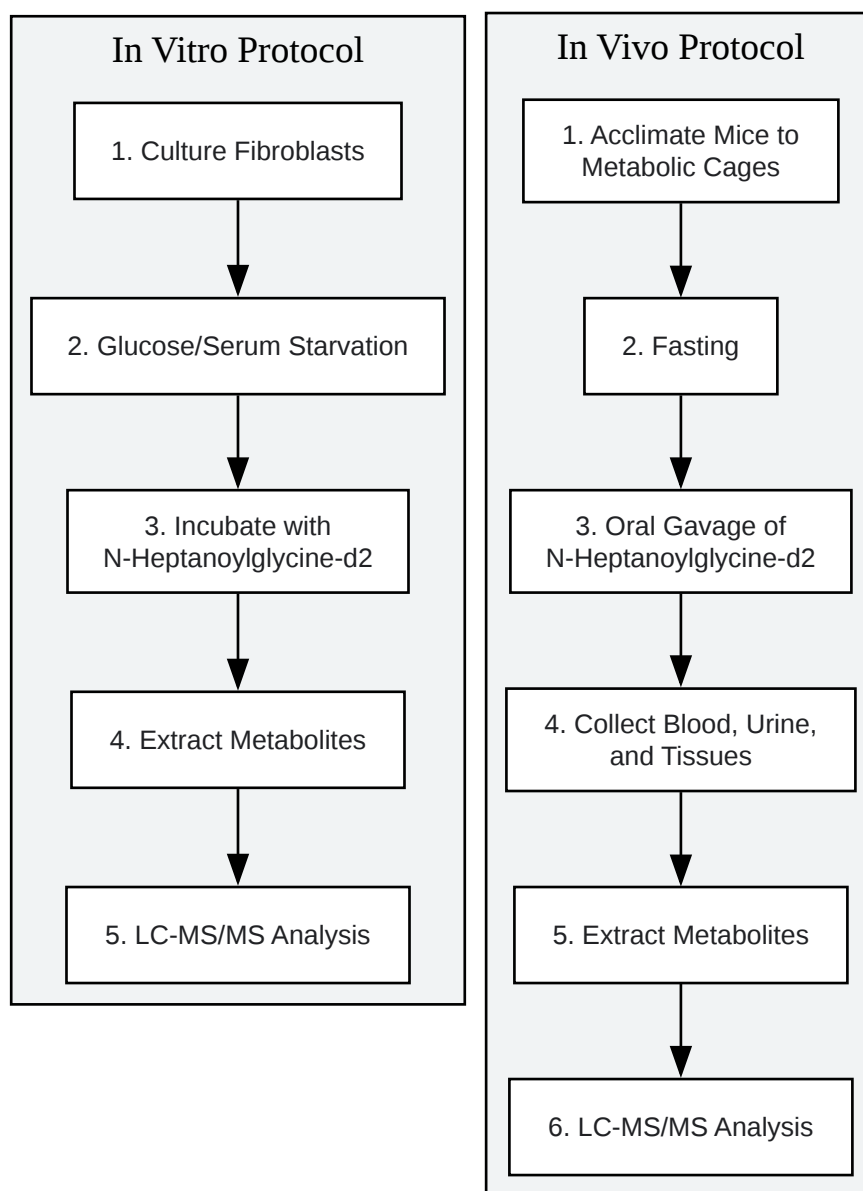
- Plasma and Urine: Precipitate proteins with methanol, centrifuge, and collect the supernatant.
- Tissues: Homogenize frozen tissues in a methanol/water solution, followed by chloroform extraction to separate polar metabolites.
- Sample Analysis: Use LC-MS/MS to quantify the concentration of **N-Heptanoylglycine-d2** and its labeled metabolites in plasma, urine, and tissue extracts.

Visualizations



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Caption: Metabolic fate of **N-Heptanoylglycine-d2**.



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Caption: Experimental workflows for FAO studies.



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